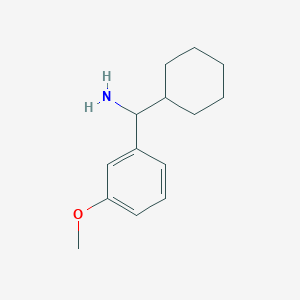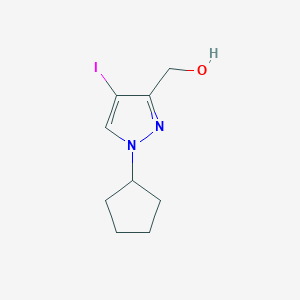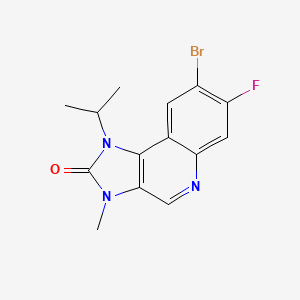![molecular formula C19H26ClN5O2S B3008305 N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1216827-86-9](/img/structure/B3008305.png)
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride" is a chemically synthesized molecule that appears to be related to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various synthetic strategies to explore their potential in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or the condensation of cyanoacrylamides with alkylhydrazines in formic acid, as mentioned in the synthesis of 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For instance, the compound "(E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide" was characterized by FT-IR, NMR, ESI-MS, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and the nature of bonding within the molecule. The molecular structure of the compound could similarly be analyzed to determine its conformation and stability in different environments.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be inferred from their electronic structure and the presence of functional groups. The study of vibrational spectroscopy and density functional theory (DFT) can reveal the reactivity patterns of these molecules . For example, the high energy values of σ→σ* and σ→π* transitions indicate a high reactivity of the free base and cationic species of the compound studied in paper . Such analyses could be applied to the compound to predict its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, stability, and reactivity, can be significantly influenced by their molecular structure. The solvation energy values and the stability of different species in solution can be studied using natural bond orbital (NBO) and atoms in molecules (AIM) analyses . These studies can provide insights into the behavior of the compound in biological systems and its potential interactions with biological targets. The compound may exhibit similar properties, which could be analyzed to predict its behavior in various environments.
Relevant Case Studies
While the provided papers do not mention specific case studies involving the compound "N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride," they do provide insights into the biological evaluation of related compounds. For instance, the in vitro antidiabetic and antioxidant activities of a related compound were revealed, and molecular docking studies suggested potential anti-diabetic activity via inhibition of the α-glucosidase enzyme . These findings highlight the importance of such compounds in medicinal chemistry and their potential therapeutic applications.
科学的研究の応用
Heterocyclic Compound Synthesis
Research in this area focuses on synthesizing novel heterocyclic compounds due to their significance in medicinal chemistry. Compounds with benzothiazole and pyrazole moieties, similar to the core structure of the specified chemical, are often investigated for their versatile biological activities. For instance, novel analogs of benzothiazolyl-substituted pyrazol-5-ones have been designed and synthesized, showing promising antibacterial activity against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, demonstrating their potential as antibacterial agents (Palkar et al., 2017).
Antimicrobial and Anticancer Activities
The incorporation of benzothiazole and pyrazole moieties in compound structures is a common strategy to enhance antimicrobial and anticancer activities. For example, the synthesis of benzothiazole derivatives and their evaluation as corrosion inhibitors for carbon steel in acidic solutions indicate the broad applicability of such compounds beyond biological activities, showing how heterocyclic chemistry can contribute to materials science and corrosion inhibition (Hu et al., 2016).
Pharmacological Evaluation
Compounds featuring pyrazole and benzothiazole rings are also evaluated for their pharmacological properties. For instance, the synthesis of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols and their evaluation as potential antipsychotic agents highlight the significance of structural modifications in enhancing biological activities and therapeutic potential. These studies demonstrate the ongoing efforts to discover novel pharmacophores with improved efficacy and safety profiles for various therapeutic applications (Wise et al., 1987).
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S.ClH/c1-13-12-14(23(4)21-13)18(25)24(11-7-10-22(2)3)19-20-17-15(26-5)8-6-9-16(17)27-19;/h6,8-9,12H,7,10-11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEIMFYGPXUMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Tert-butyl-2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008224.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B3008227.png)


![4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine](/img/structure/B3008231.png)
![methyl 1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B3008233.png)

![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008236.png)
![3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3008237.png)
![2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B3008239.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008240.png)
![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3008244.png)